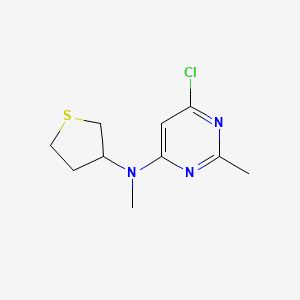

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3S/c1-7-12-9(11)5-10(13-7)14(2)8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCNBPZGMIQWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation and Chlorination

While direct preparation methods for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine are sparse, related pyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine provide insight into preparative strategies for chlorinated pyrimidines. A typical approach involves:

- Stepwise synthesis starting from malononitrile or related nitrile precursors.

- Salt forming reaction with hydrogen chloride under controlled pressure and temperature.

- Cyanamide reaction to introduce amino and cyano groups.

- Condensation reaction catalyzed by acid to form the chlorinated pyrimidine ring.

This three-step sequence yields high purity chloropyrimidines with good yield, as exemplified in the preparation of 2-chloro-4,6-dimethoxypyrimidine (yield ~97.5%, purity 99%) using composite solvents such as dimethylformamide, dimethyl sulfoxide, and 1,4-dioxane.

| Step | Reaction Type | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| A. Salt forming | Addition of HCl | 0-20 atm, -25 to 120 °C | Malononitrile, Methanol, Composite solvent | Dimethyl propylene diimine dihydrochloride |

| B. Cyanamide reaction | Amination | 0-100 °C, aqueous KOH solution | 50% H2NCN solution | 3-amino-3-methoxy-N-cyano-2-propylene imine |

| C. Condensation | Cyclization & chlorination | -25 to 100 °C, HCl gas, catalyst | Complexing agent, catalyst | 2-chloro-4,6-dimethoxypyrimidine crystals |

Use of Catalysts and Solvents

- Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) are employed to accelerate coupling reactions.

- Solvents include halogenated hydrocarbons (dichloromethane, chloroform), polar aprotic solvents (THF, DMF, DMSO), and aromatic hydrocarbons (benzene, toluene).

- Reaction temperatures vary from -40 °C to 100 °C, optimized depending on the step and reagents.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature Range | Solvent(s) | Catalyst/Coupling Agent | Yield/Purity (if reported) |

|---|---|---|---|---|---|

| Salt forming (pyrimidine core) | Malononitrile, HCl (0-20 atm), Methanol | -25 to 120 °C | Composite solvent (DMF, DMSO, 1,4-dioxane) | None specified | High yield (not quantified) |

| Cyanamide reaction | KOH aqueous, 50% H2NCN solution | 0 to 100 °C | Water | None specified | Moderate to high yield |

| Condensation (cyclization) | Complexing agent, HCl gas, catalyst | -25 to 100 °C | Organic solvent (methanol for recrystallization) | Acid catalyst (unspecified) | ~97.5% yield, 99% purity (related compound) |

| Amide formation | Amine, Carboxylic acid, EDC or HATU, DIPEA | Room temperature to 100 °C | DMSO, acetonitrile | EDC, HATU, or pyridinium salts | High yield, purified by HPLC |

| N-alkylation | Amine, Alkyl halide, DIPEA | Room temperature + 100 °C | DMSO | None specified | High yield, purified by HPLC |

Research Findings and Practical Notes

- The use of composite solvents combining polar aprotic solvents and hydrocarbons improves solubility and reaction efficiency during pyrimidine core formation.

- Coupling reagents such as HATU and EDC facilitate amide bond formation with high selectivity and yield, critical for attaching the thiolan-3-yl group or methyl substituents.

- Elevated temperatures (up to 100 °C) are often required for alkylation steps to achieve complete substitution.

- Purification is commonly achieved by filtration, solvent evaporation under reduced pressure, and preparative HPLC to ensure high purity products suitable for pharmaceutical applications.

- Catalysts like DMAP can be used to enhance reaction rates and yields in coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry and Biology: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is used in the synthesis of more complex molecules and as a building block in organic chemistry. In biological research, it serves as a precursor for the development of new drugs and bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to create new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their substituent differences:

Bioactivity and Pharmacological Profiles

- Anti-inflammatory Activity : Analogs such as 6-chlorofurochromenylidenepyrimidinamines (e.g., compounds 4a–d in ) exhibit analgesic and anti-inflammatory activities, with IC₅₀ values <10 µM in COX-2 inhibition assays . The thiolan-3-yl group in the target compound may confer similar activity but with improved pharmacokinetics due to reduced oxidative metabolism.

- Antiviral Potential: Pyrimidin-4-amine derivatives like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine show SARS-CoV-2 main protease (Mpro) inhibition via hydrophobic interactions and hydrogen bonding . The dimethyl and thiolan substituents in the target compound may modulate binding affinity.

- Kinase Inhibition : Compounds such as N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine () demonstrate kinase inhibitory effects, suggesting that the thiolan group in the target compound could enhance selectivity for specific kinase domains .

Physicochemical Properties

- Solubility: Dimethylamino derivatives (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) exhibit higher aqueous solubility (>10 mg/mL) due to reduced steric bulk, whereas the thiolan-3-yl group may lower solubility (<5 mg/mL) .

Biological Activity

6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in agricultural applications as a pesticide. Its unique structural features contribute to its efficacy against various pests and pathogens.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 243.76 g/mol. The presence of the chloro group and the thiolane moiety enhances its biological activity, making it suitable for various applications in pest management.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.76 g/mol |

| CAS Number | 1248429-64-2 |

Biological Activity

The primary biological activities of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine include:

- Acaricidal Activity : The compound has demonstrated significant efficacy against spider mites, particularly Tetranychus urticae. Experimental studies indicate that it effectively reduces mite populations while exhibiting low toxicity to beneficial insects.

- Fungicidal Properties : It has shown effectiveness against several fungal pathogens, including Erysiphe graminis and Puccinia sorghi, making it a promising candidate for agricultural fungicides.

- Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets within pests. This interaction disrupts normal physiological functions, leading to pest control.

Synthesis and Characterization

The synthesis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. Key techniques used in the synthesis include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of the synthesized compound.

- Mass Spectrometry (MS) : Employed to verify the purity and molecular weight.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Acaricidal Activity : Research published in agricultural journals demonstrated that formulations containing this compound significantly reduced mite populations in controlled environments, suggesting its potential as an effective acaricide.

- Fungal Pathogen Trials : Field trials indicated that crops treated with this compound showed reduced incidence of fungal infections compared to untreated controls, highlighting its fungicidal properties.

- Toxicity Tests : Toxicological assessments revealed that 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine exhibits low toxicity to non-target organisms, supporting its use in integrated pest management strategies.

Q & A

Q. Q1. What are the most reliable synthetic pathways for 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine, and how can purity be validated?

Methodological Answer:

- Synthesis : Nucleophilic substitution at the 4-position of pyrimidine derivatives is a common strategy. For example, analogous compounds like 6-chloro-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are synthesized via coupling reactions between chlorinated pyrimidine intermediates and amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (HRMS) are critical. For structural confirmation, use and NMR to verify substituent positions and stereochemistry, as demonstrated in the characterization of similar chlorinated pyrimidines .

Advanced Research: Reaction Optimization

Q. Q2. How can computational methods improve the efficiency of synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines quantum calculations with experimental feedback to optimize reaction conditions (e.g., solvent choice, temperature) for pyrimidine derivatives .

- Reactor Design : Utilize microreactor systems for precise control of reaction parameters (residence time, mixing efficiency), which is particularly effective for scaling up heterocyclic amine syntheses while minimizing side products .

Basic Research: Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial potential?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and monitor optical density at 600 nm for 24 hours.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess selectivity. Pyrimidine derivatives like N-butyl-6-chloropyrimidin-4-amine have shown differential toxicity profiles depending on substituent groups .

Advanced Research: Mechanistic Studies

Q. Q4. How can contradictory bioactivity data (e.g., high potency in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

- Metabolic Stability Assays : Perform liver microsome studies (human/rat) to identify rapid degradation. For example, trifluoromethyl groups in analogous pyrimidines enhance metabolic stability, while methyl groups may increase susceptibility to oxidation .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens or modify substituents (e.g., introducing thiolane rings for improved bioavailability) .

Advanced Research: Structural-Activity Relationship (SAR) Analysis

Q. Q5. What strategies can prioritize substituent modifications to enhance target binding affinity?

Methodological Answer:

- Molecular Docking : Model the compound against target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding (chlorine at C6 with active-site residues) and hydrophobic interactions (thiolan-3-yl group) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent variations. For example, replacing dimethylamine with bulkier groups (e.g., piperidine) may improve affinity but reduce solubility .

Basic Research: Analytical Challenges

Q. Q6. How can tautomeric ambiguity in the pyrimidine ring be resolved during structural analysis?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature NMR to observe tautomerization rates. For example, 4-aminopyrimidines often exhibit slow exchange between amino and imino forms, resolved at low temperatures (e.g., −40°C) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous proof of tautomeric form, as seen in structurally resolved pyrimidine derivatives like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide .

Advanced Research: Data Contradiction Analysis

Q. Q7. How to address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Force Field Validation : Recalibrate parameters (e.g., partial charges for chlorine) using QM/MM hybrid methods. Inconsistent van der Waals radii assignments for halogens are a common source of error .

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration in cell-based assays) to rule out solvent effects, which significantly impact pyrimidine solubility and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.